2-Chloroethoxyethanol

Genotoxic Impurity ICH M7 Quetiapine

2-Chloroethoxyethanol (CEE; CAS 628-89-7) is the established alkylating agent with regulatory precedent for quetiapine fumarate and hydroxyzine synthesis. Unlike 2-chloroethanol, CEE is embedded in Drug Master Files and ANDA submissions, offering a validated path with defined acceptance criteria (≤0.10%). Its bifunctional chloroalkoxy alcohol structure—a primary alkyl chloride adjacent to a hydroxyl group via an ethyleneoxy spacer—enables sequential orthogonal reactivity without protecting group manipulation, reducing synthetic steps. The 70- to 108-fold lower acute oral toxicity (rat LD₅₀ 6,300 mg/kg) and substantially lower vapor pressure compared to 2-chloroethanol reduce engineering controls and occupational exposure risk, permitting use in standard multipurpose plant equipment. Procure as a certified reference standard (≥99% purity) from ISO 17034-accredited suppliers for GMP analytical workflows with traceable lot-specific documentation.

Molecular Formula C4H9ClO2
Molecular Weight 124.56 g/mol
Cat. No. B8538215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroethoxyethanol
Molecular FormulaC4H9ClO2
Molecular Weight124.56 g/mol
Structural Identifiers
SMILESCC(O)OCCCl
InChIInChI=1S/C4H9ClO2/c1-4(6)7-3-2-5/h4,6H,2-3H2,1H3
InChIKeyHUTXVUPGARJNHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroethoxyethanol (CAS 628-89-7): Core Physicochemical & Regulatory Baseline for Procurement


2-Chloroethoxyethanol (CEE; Diglycol chlorohydrin; CAS 628-89-7) is a bifunctional chloroalkoxy alcohol (C₄H₉ClO₂, MW 124.57) that functions primarily as a reactive pharmaceutical intermediate and polymer building block . The molecule contains a primary hydroxyl group and a terminal alkyl chloride linked through an ether bridge, enabling sequential nucleophilic substitution and further functionalization. Its boiling point is 180–185 °C at atmospheric pressure (79–81 °C at 5 mmHg), density 1.18 g/mL (25 °C), and it is miscible with water [1]. In regulatory contexts, CEE is classified as a potential genotoxic impurity (PGI) by the WHO cohort-of-concerns framework and is subject to an acceptance criterion of ≤0.10% (1000 ppm) in pharmaceutical active substances, most notably quetiapine [2]. These combined physicochemical and regulatory attributes dictate where CEE is the required reagent rather than an optional choice.

Why 2-Chloroethoxyethanol Cannot Be Replaced by Generic Glycol Ethers or Haloalcohols


The assumption that structurally similar chloroalcohols or glycol ethers can substitute for 2-chloroethoxyethanol in regulated synthesis is contradicted by three hard constraints. First, CEE is a confirmed potential genotoxic impurity (PGI) requiring a validated quantitation limit of ≤0.10% in pharmaceutical APIs [1]; non-halogenated analogs such as 2-(2-methoxyethoxy)ethanol do not trigger the same regulatory detection obligation and therefore cannot serve as process-equivalent validation surrogates. Second, the ethyleneoxy spacer between the chlorine and hydroxyl groups confers a distinct leaving-group reactivity profile: the primary alkyl chloride reacts via Sₙ2 mechanisms at rates that differ by over an order of magnitude from the corresponding bromide [2], while the hydroxyl group remains available for subsequent esterification or etherification without requiring protection–deprotection sequences. Third, the acute oral toxicity of CEE (rat LD₅₀ 6,300 mg/kg) is approximately two orders of magnitude lower than that of 2-chloroethanol (rat LD₅₀ 58–89 mg/kg) [3][4], making CEE the substantially safer chloroalkylating agent for scale-up. These intertwined reactivity, regulatory, and safety factors mean that substituting a generic glycol ether or simpler chloroalcohol alters process impurity profiles, analytical requirements, and occupational exposure classifications—any one of which can delay regulatory filing.

Quantitative Differential Evidence for 2-Chloroethoxyethanol Selection Against Closest Analogs


Genotoxic Impurity Classification and Regulatory Acceptance Criterion: CEE vs. Non-Halogenated Glycol Ethers

2-Chloroethoxyethanol is classified by the World Health Organization as a highly potent mutagenic carcinogen within the cohort-of-concerns framework and is consequently regulated as a potential genotoxic impurity (PGI) in pharmaceutical active substances [1]. For quetiapine fumarate API, the acceptance criterion is set at ≤0.10% (1000 ppm), requiring validated GC or LC-MS/MS methods with limits of quantitation typically ≤0.05% [2]. In contrast, the non-halogenated analog 2-(2-methoxyethoxy)ethanol (methyl carbitol) is not classified as a genotoxic impurity and is handled as an ICH Q3C Class 2 residual solvent with a permitted daily exposure (PDE) of 2.7 mg/day, corresponding to a substantially higher allowable residual concentration in drug substances [3]. This classification gap means that procuring a non-halogenated glycol ether for a synthetic route originally validated with CEE would eliminate the mandatory genotoxic impurity testing protocol, potentially masking a critical quality attribute during regulatory review.

Genotoxic Impurity ICH M7 Quetiapine Hydroxyzine

Acute Oral Toxicity Differential: 2-Chloroethoxyethanol vs. 2-Chloroethanol

The acute oral toxicity (rat LD₅₀) of 2-chloroethoxyethanol is reported as 6,300 mg/kg, categorizing it in the low-toxicity range comparable to sodium chloride (LD₅₀ ~3,000 mg/kg) [1]. The closest structural analog lacking the ethyleneoxy spacer, 2-chloroethanol, exhibits an LD₅₀ of 58–89 mg/kg (rat, oral), approximately 70- to 108-fold more toxic [2][3]. This difference arises because 2-chloroethanol metabolism releases chloroacetaldehyde, a potent hepatotoxic and cardiotoxic metabolite, whereas the ether bridge in CEE alters the metabolic pathway and reduces the rate of reactive aldehyde generation [4]. For pilot-plant and commercial-scale operations, this translates into substantially less stringent containment requirements and a more favorable occupational exposure band for CEE.

Occupational Safety Toxicology Scale-Up Process Safety

Process Yield in Quetiapine Synthesis: 2-Chloroethoxyethanol as Alkylating Agent

In a patented quetiapine fumarate process (CN101198599A), 2-chloroethoxyethanol is employed as the N-alkylating agent in a mixed solvent system of n-propanol, N-methylpyrrolidone (NMP), and polyethylene glycol 400 (PEG400), achieving an isolated yield of 89% for the key 1-[2-(2-hydroxyethoxy)ethyl]piperazine intermediate [1]. Comparative alkylation routes using 2-chloroethanol under analogous conditions typically achieve yields in the 65–75% range due to competing O-alkylation and elimination side reactions that are suppressed when the leaving group is distanced from the nucleophilic hydroxyl by the ethyleneoxy bridge [2]. The difference of approximately 14–24 percentage points in isolated yield directly impacts the cost of goods (CoG) for commercial quetiapine manufacture.

API Synthesis Quetiapine N-Alkylation Process Chemistry

Bifunctional Reactivity: Sequential Nucleophilic Substitution and Hydroxyl Utilization Without Protection

2-Chloroethoxyethanol enables sequential orthogonal functionalization because the chloroethyl terminus reacts via Sₙ2 displacement while the hydroxyl end remains available for subsequent esterification or etherification without requiring protection . This property has been exploited in the synthesis of amphiphilic block copolymers: the chloride atom of CEE was quantitatively converted to an azide by NaN₃ (Sₙ2), followed by esterification of the hydroxyl group with bromoisobutyryl bromide to generate a bifunctional ATRP initiator (N₃EiBBr) [1]. Non-halogenated diethylene glycol analogs require tosylation or mesylation activation of both hydroxyl groups before nucleophilic displacement, adding two synthetic steps and reducing overall yield. The closest halogenated comparator, 2-bromoethoxyethanol, provides higher Sₙ2 reactivity (Br is a better leaving group; approximate rate enhancement 10–50× depending on solvent) but suffers from greater thermal lability and higher cost, making CEE the balanced choice for multi-step sequences where controlled, selective alkylation is required [2].

Click Chemistry Polymer Synthesis Azide Functionalization ATRP

Validated Analytical Method Availability: CEE as an Impurity Marker vs. Generic Glycol Ethers

Multiple validated analytical methods exist specifically for the quantitation of residual 2-chloroethoxyethanol in pharmaceutical matrices, including a direct-injection GC method validated per ICH Q2A/Q2B guidelines that achieved limits of detection (LOD) of 0.01% and limits of quantitation (LOQ) of 0.03% in quetiapine API [1], and a UHPLC-MS/MS method for trace-level identification down to sub-ppm levels in quetiapine fumarate [2]. For the comparator 2-(2-ethoxyethoxy)ethanol (ethyl carbitol) or 2-(2-methoxyethoxy)ethanol, no equivalent dedicated genotoxic impurity methods have been published because these compounds are not classified as PGIs. The availability of pre-validated, compendial-aligned methods for CEE reduces analytical development time by an estimated 3–6 months during API process validation, a timeline advantage that directly impacts procurement decision-making for regulated pharmaceutical synthesis [3].

Method Validation GC LC-MS/MS Residual Impurity

Boiling Point and Volatility Profile: Process Engineering Considerations vs. 2-Chloroethanol

2-Chloroethoxyethanol has a normal boiling point of 180–185 °C (atmospheric pressure), significantly higher than 2-chloroethanol (128–130 °C) and comparable to 2-(2-ethoxyethoxy)ethanol (196–202 °C) [1][2]. This elevated boiling point allows CEE to be retained in the reaction mixture during aqueous workup and solvent stripping at moderate temperatures (60–80 °C), whereas 2-chloroethanol is partially lost through co-distillation, potentially altering reaction stoichiometry and generating volatile organic compound (VOC) emissions. The vapor pressure of CEE at 25 °C is approximately 0.2 mmHg, versus approximately 5 mmHg for 2-chloroethanol—a 25-fold difference—making CEE substantially easier to contain in open-vessel processing [3]. For pilot-plant scale reactions requiring prolonged heating, this thermal and volatility profile translates into more predictable mass balance and reduced solvent makeup requirements.

Distillation Process Engineering Solvent Recovery Thermal Stability

High-Value Application Scenarios Where 2-Chloroethoxyethanol is the Scientifically Justified Choice


Regulated Pharmaceutical API Synthesis Requiring Genotoxic Impurity Control (Quetiapine, Hydroxyzine)

For N-alkylation steps in quetiapine fumarate and hydroxyzine synthesis, 2-chloroethoxyethanol is the established alkylating agent with regulatory precedent, validated analytical methods (GC and LC-MS/MS with LOQ ≤0.05%), and defined acceptance criteria (≤0.10%) for residual CEE in the final API [1][2]. Substituting 2-chloroethanol introduces a different genotoxic impurity profile with no pre-existing regulatory acceptance criteria, requiring de novo toxicological qualification and method development. The use of CEE as the alkylating agent is embedded in Drug Master Files and ANDA submissions, making it the path-of-least-resistance choice for generic pharmaceutical manufacturers targeting regulated markets.

Multi-Step Bifunctional Linker Synthesis for Polymer and Materials Chemistry

The sequential orthogonal reactivity of CEE—chloride displacement followed by hydroxyl functionalization without protecting group manipulation—reduces the synthetic sequence by one to two steps compared to non-halogenated diols [3]. This is particularly valuable in the preparation of heterobifunctional ATRP initiators (e.g., N₃EiBBr), azide-terminated polyethylene glycol (PEG) linkers for click chemistry, and fluorene-based photopolymers for holographic data storage where the chloroethoxy spacer controls monomer viscosity and refractive index modulation [4]. The controlled Sₙ2 reactivity of the primary alkyl chloride (compared to the more labile bromide) provides sufficient reactivity for efficient coupling while minimizing unwanted elimination side-products during prolonged heating.

Scale-Up Alkylation Where Occupational and Environmental Safety Is Rate-Limiting

When pilot-plant or commercial-scale operations require a chloroethylating agent, the 70- to 108-fold lower acute oral toxicity of CEE (LD₅₀ 6,300 mg/kg) compared to 2-chloroethanol (LD₅₀ 58–89 mg/kg) directly reduces the required engineering controls and personal protective equipment classification [5][6]. Combined with a 25-fold lower vapor pressure (0.2 vs. 5 mmHg at 25 °C), CEE generates substantially lower airborne concentrations during open transfers and heated reactions, lowering the probability of exceeding short-term occupational exposure limits. These safety margins frequently determine whether a synthetic route can be executed in standard multipurpose plant equipment versus requiring dedicated high-containment facilities [7].

Analytical Reference Standard and Impurity Marker Procurement

CEE is procured as a certified reference standard (typically ≥99% purity by GC) for use as a system suitability marker in residual solvent and genotoxic impurity methods [2][8]. Its defined identity as a degradation product of bis(2-chloroethyl) ether and a process impurity in quetiapine and hydroxyzine makes it a mandatory reference material for quality control laboratories supporting these APIs. Non-halogenated glycol ethers cannot serve this function because they are chromatographically and spectrometrically distinct, lacking the chlorine isotope pattern essential for MS confirmation. The availability of pharmacopeia-grade CEE reference standards from multiple ISO 17034-accredited suppliers ensures traceability for GMP analytical workflows .

Quote Request

Request a Quote for 2-Chloroethoxyethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.